molecular formula C16H20N2O2 B14871843 4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B14871843
M. Wt: 272.34 g/mol
InChI Key: FCDUSTYJSKDGCA-UHFFFAOYSA-N
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Description

(1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction, followed by functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure may mimic natural substrates, making it useful for probing biological systems.

Medicine

In medicine, (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide has potential as a drug candidate. Its structure allows for interactions with various biological targets, which could lead to the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate biological activity. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amides and ketones, such as:

  • Bicyclo[2.2.1]heptane derivatives
  • Pyridine-containing amides
  • Trimethyl-substituted ketones

Uniqueness

What sets (1S,4S)-4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide apart is its specific stereochemistry and functional group arrangement. This unique combination allows for distinct interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N-pyridin-4-ylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H20N2O2/c1-14(2)15(3)6-7-16(14,10-12(15)19)13(20)18-11-4-8-17-9-5-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18,20)

InChI Key

FCDUSTYJSKDGCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=NC=C3)C)C

Origin of Product

United States

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